(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluorine substitution at the 3-position and the carboxylic acid group at the 4-position make this compound unique. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride typically involves several steps, including the formation of the piperidine ring, introduction of the fluorine atom, and addition of the carboxylic acid group. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic acid;hydrochloride: Contains a methoxyphenyl group instead of a fluorine atom.
(3S,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
The presence of the fluorine atom at the 3-position and the carboxylic acid group at the 4-position makes (3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride unique. The fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C6H11ClFNO2 |
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Molecular Weight |
183.61 g/mol |
IUPAC Name |
(3S,4R)-3-fluoropiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI Key |
KIFZGWODKGITJI-UYXJWNHNSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C(=O)O)F.Cl |
Canonical SMILES |
C1CNCC(C1C(=O)O)F.Cl |
Origin of Product |
United States |
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